molecular formula C12H16N6O2S B6438002 4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine CAS No. 2548992-83-0

4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6438002
CAS No.: 2548992-83-0
M. Wt: 308.36 g/mol
InChI Key: PLKKSHXMLPUXLV-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methoxy groups at positions 4 and 5. The 2-position of the pyrimidine ring is linked to a piperazine moiety, which is further substituted with a 1,2,5-thiadiazole ring.

The compound’s methoxy groups may enhance lipophilicity and influence electronic properties, while the thiadiazole-piperazine substituent could modulate interactions with biological targets.

Properties

IUPAC Name

3-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-19-10-7-11(20-2)15-12(14-10)18-5-3-17(4-6-18)9-8-13-21-16-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKKSHXMLPUXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=NSN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step proceduresThe reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

These compounds share a heterocyclic core and piperazine-based substituents but differ in key structural and functional aspects.

Structural Differences

  • Core Structure : The target compound has a pyrimidine ring, whereas analogs in feature an oxazolo[4,5-d]pyrimidine fused system (oxazole + pyrimidine). This fusion increases rigidity and may alter electronic properties .
  • Substituents :
    • The target compound’s piperazine group is substituted with a 1,2,5-thiadiazole ring, a sulfur- and nitrogen-rich heterocycle.
    • Analogs in include sulfonyl (e.g., methylsulfonyl, tosyl) and phenylsulfonyl groups on piperazine or diazepane rings. Sulfonyl groups enhance polarity and hydrogen-bonding capacity compared to thiadiazole .
Table 1: Comparison of Key Features
Compound Class Core Structure Piperazine Substituent Synthesis Yield (%) Melting Point (°C) Analytical Methods Used
Target Compound Pyrimidine 1,2,5-Thiadiazole Not reported Not reported Not available in sources
Oxazolo[4,5-d]pyrimidines Oxazole + Pyrimidine Sulfonyl, Tosyl, Phenyl 71–77 192–291 ¹H/¹³C NMR, MS, Elemental Analysis

Analytical Characterization

The oxazolo[4,5-d]pyrimidine derivatives were validated via ¹H/¹³C NMR, mass spectrometry (MS), and elemental analysis. For example:

  • Compound 10 : Molecular ion peak at m/z 545.1 (calc. 545.2), confirming molecular weight .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages matched theoretical values within 0.4% deviation .

The target compound would require similar validation, with NMR signals for methoxy groups (δ ~3.8–4.0 ppm) and thiadiazole protons (δ ~8.0–9.0 ppm) anticipated.

Biological Activity

4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound generally involves multi-step reactions that combine elements of organic chemistry and medicinal chemistry. The compound is formed through the reaction of 4-(1,2,5-thiadiazol-3-yl)piperazine with appropriate pyrimidine derivatives under controlled conditions to yield the target structure.

The mechanisms through which pyrimidine derivatives exert their biological effects often involve the inhibition of key cellular pathways associated with cancer proliferation and survival. For example:

  • Inhibition of Kinases : Many pyrimidine compounds act as kinase inhibitors, disrupting signaling pathways critical for cancer cell growth.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis in cancer cells through various biochemical pathways.

Case Studies

  • Study on MDA-MB-231 Cells : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. The results indicated a strong correlation between structural modifications and increased cytotoxicity. The most potent derivative showed an IC50 value significantly lower than that of established chemotherapeutic agents .
  • Antiviral Activities : Another area of interest is the antiviral potential of similar compounds. Research has shown that certain pyrimidine derivatives can inhibit viral replication in vitro, suggesting a broader therapeutic application beyond oncology .

Data Summary

CompoundActivity TypeCell Line/ModelIC50 Value (μM)Reference
4-Dimethoxy Pyrimidine DerivativeAnticancerMDA-MB-23127.6
Similar Thieno-PyrimidinesAntiviralVarious VirusesVariable

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